molecular formula C16H17N2O5P B11398565 Dimethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11398565
M. Wt: 348.29 g/mol
InChI Key: CKUQGTKSUGATRL-UHFFFAOYSA-N
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Description

Dimethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the oxazole ring yields oxazolidines .

Scientific Research Applications

Dimethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The furan and oxazole rings contribute to its binding affinity and specificity, while the phosphonate group enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate
  • Diethyl [2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl]phosphonate

Uniqueness

Dimethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of both furan and oxazole rings, which confer distinct electronic properties and reactivity. The combination of these rings with the phosphonate group makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H17N2O5P

Molecular Weight

348.29 g/mol

IUPAC Name

N-benzyl-4-dimethoxyphosphoryl-2-(furan-2-yl)-1,3-oxazol-5-amine

InChI

InChI=1S/C16H17N2O5P/c1-20-24(19,21-2)16-15(17-11-12-7-4-3-5-8-12)23-14(18-16)13-9-6-10-22-13/h3-10,17H,11H2,1-2H3

InChI Key

CKUQGTKSUGATRL-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=CC=C3)OC

Origin of Product

United States

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